N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the tetrahydrocarbazole ring and a thiophene-2-carboxamide moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized by the reaction of 6-fluoroindole with cyclohexanone under acidic conditions, followed by reduction.
Coupling with thiophene-2-carboxylic acid: The intermediate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring and the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-ones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings.
Scientific Research Applications
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the thiophene moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Thiophene-2-carboxamide
- N-(2-thiophenyl)carbazole derivatives
Uniqueness
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is unique due to the presence of both a fluorinated carbazole ring and a thiophene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15FN2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15FN2OS/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21) |
InChI Key |
GDOQWYNAIITPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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